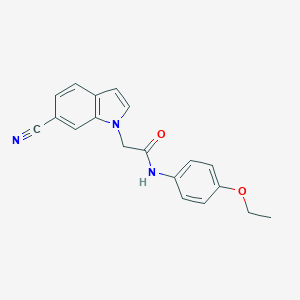![molecular formula C16H19ClN4OS B296224 N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential for use in a variety of fields, including medicine, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide is not yet fully understood. However, studies have shown that this compound can modulate various signaling pathways in cells, including the NF-κB and MAPK pathways. This modulation can lead to the suppression of inflammation and oxidative stress, which may be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has various biochemical and physiological effects. These include the suppression of pro-inflammatory cytokines, the inhibition of the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which could help protect cells from oxidative stress and damage.
実験室実験の利点と制限
One advantage of using N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide in lab experiments is its potential for use in the development of new therapeutic agents. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases and conditions. However, one limitation of using this compound is its relatively complex synthesis method, which could make it difficult to produce in large quantities.
将来の方向性
There are several potential future directions for research on N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide. One area of interest is the development of new therapeutic agents based on this compound. Researchers could explore ways to modify its structure to enhance its therapeutic properties and reduce any potential side effects. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of research.
合成法
The synthesis of N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide can be achieved through a multi-step process. One commonly used method involves the reaction of 2-chlorobenzoyl chloride with 1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropan-1-ol in the presence of a base catalyst. This reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
科学的研究の応用
N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for various diseases and conditions. Research has shown that this compound has anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of conditions such as arthritis, cancer, and cardiovascular disease.
特性
分子式 |
C16H19ClN4OS |
|---|---|
分子量 |
350.9 g/mol |
IUPAC名 |
2-chloro-N-[2-methyl-1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)propyl]benzamide |
InChI |
InChI=1S/C16H19ClN4OS/c1-4-9-21-14(19-20-16(21)23)13(10(2)3)18-15(22)11-7-5-6-8-12(11)17/h4-8,10,13H,1,9H2,2-3H3,(H,18,22)(H,20,23) |
InChIキー |
IQYBKUYVPADGMM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
CC(C)C(C1=NNC(=S)N1CC=C)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)

![methyl 1-[2-(diethylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296151.png)
![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)
![2-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B296164.png)